molecular formula C8H8Cl2N4 B13912436 2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine

2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine

Katalognummer: B13912436
Molekulargewicht: 231.08 g/mol
InChI-Schlüssel: DORYUUFGSKKMTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have attracted attention in medicinal chemistry and material science . The compound’s unique structure, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which share structural similarities and exhibit comparable properties .

Uniqueness

What sets 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine apart is its specific substitution pattern, which imparts unique photophysical and chemical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability .

Eigenschaften

Molekularformel

C8H8Cl2N4

Molekulargewicht

231.08 g/mol

IUPAC-Name

2,4-dichloro-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)5-3-11-14-6(5)12-7(9)13-8(14)10/h3-4H,1-2H3

InChI-Schlüssel

DORYUUFGSKKMTD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.